Lipophilicity Shift Relative to Parent Benzoxazole
Furo[3,2-f][1,3]benzoxazole (target) displays a computed XLogP3 of 2.2, whereas the unsubstituted benzoxazole core yields a substantially lower XLogP3 of 1.6 [1][2]. This 37.5% increase in lipophilicity significantly affects predicted membrane permeability and distribution, indicating that the target compound's intrinsic physicochemical profile is markedly different from the simpler scaffold.
Δ = +0.6 log units
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | Benzoxazole (CAS 273-53-0), XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = +0.6 (37.5% higher) |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem 2021/2025 releases |
Why This Matters
A 0.6 log unit increase is well above the threshold typically needed to alter passive membrane permeability; procurement of the correct scaffold is therefore critical for projects where specific logD windows must be maintained.
- [1] PubChem. Compound Summary for CID 22599146, Furo[3,2-f][1,3]benzoxazole. https://pubchem.ncbi.nlm.nih.gov/compound/25885-38-5. View Source
- [2] PubChem. Compound Summary for CID 9228, Benzoxazole. https://pubchem.ncbi.nlm.nih.gov/compound/273-53-0. View Source
